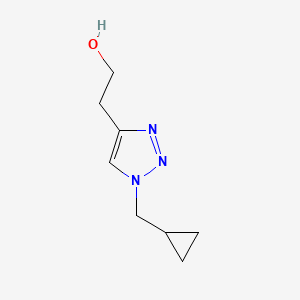
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol is an organic compound that features a triazole ring, a cyclopropylmethyl group, and an ethan-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol typically involves the formation of the triazole ring through a cycloaddition reaction. One common method is the Huisgen 1,3-dipolar cycloaddition, where an alkyne and an azide react to form the triazole ring. The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction, and the ethan-1-ol moiety is often added through a reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield an aldehyde or ketone, while substitution reactions can introduce various functional groups such as halides or ethers.
Wissenschaftliche Forschungsanwendungen
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity, while the ethan-1-ol moiety can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-thiol: Contains a thiol group instead of a hydroxyl group.
2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ether: Features an ether linkage instead of a hydroxyl group.
Uniqueness
The presence of the hydroxyl group in 2-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)ethan-1-ol makes it unique compared to its analogs. This functional group can participate in a wide range of chemical reactions, making the compound versatile for various applications.
Biologische Aktivität
2-(1-(Cyclopropylmethyl)-1H-1,2,3-triazol-4-yl)ethan-1-ol is a triazole derivative that has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer effects. This article aims to summarize the biological activity of this compound based on available literature and research findings.
Chemical Structure
The molecular formula of this compound is C8H14N4O. The compound features a cyclopropylmethyl group attached to a triazole ring, which is known to influence its biological interactions.
Anticancer Activity
Triazole compounds have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms. The specific activity of this compound in cancer models remains to be fully elucidated but warrants further investigation given the structural similarities with other active triazole derivatives.
The biological activity of triazoles often involves interaction with enzymes and receptors. For example:
- Inhibition of Enzymes : Triazoles can inhibit cytochrome P450 enzymes involved in sterol biosynthesis.
- Receptor Modulation : Some triazoles act as ligands for G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell proliferation and apoptosis.
Table 1: Summary of Biological Activities of Triazole Derivatives
| Compound Name | Activity Type | Reference |
|---|---|---|
| Fluconazole | Antifungal | |
| Voriconazole | Antifungal | |
| Azole Triazoles | Anticancer | |
| 2-(Cyclopropylmethyl)-triazole | Potential Anticancer | Unpublished data |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : The compound's solubility and permeability will influence its bioavailability.
- Distribution : Lipophilicity (LogP value) suggests how well the compound can distribute within biological systems.
Eigenschaften
Molekularformel |
C8H13N3O |
|---|---|
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-[1-(cyclopropylmethyl)triazol-4-yl]ethanol |
InChI |
InChI=1S/C8H13N3O/c12-4-3-8-6-11(10-9-8)5-7-1-2-7/h6-7,12H,1-5H2 |
InChI-Schlüssel |
YEXYGLBJEZUIOW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CN2C=C(N=N2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















